1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-
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Overview
Description
Neuropeptide S (NPS) is a neuropeptide found in the human brain, primarily produced by neurons in the amygdala and between Barrington’s nucleus and the locus coeruleus . NPS plays a significant role in various physiological processes, including the suppression of anxiety and appetite, induction of wakefulness and hyperactivity, and the extinction of conditioned fear .
Preparation Methods
The synthesis of neuropeptide S involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in bacterial or mammalian cell cultures .
Chemical Reactions Analysis
Neuropeptide S can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships (SAR).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Neuropeptide S has a wide range of scientific research applications:
Mechanism of Action
Neuropeptide S exerts its effects by binding to the neuropeptide S receptor (NPSR), a G protein-coupled receptor . This binding activates intracellular signaling pathways, leading to the mobilization of intracellular calcium and the activation of downstream effectors . The molecular targets and pathways involved include the mesolimbic dopamine pathway, which is associated with reward and motivation, and the hypothalamic-pituitary-adrenal (HPA) axis, which regulates stress responses .
Comparison with Similar Compounds
Neuropeptide S is unique in its ability to induce wakefulness and reduce anxiety, distinguishing it from other neuropeptides such as:
Neuropeptide Y (NPY): Primarily involved in regulating feeding behavior and energy homeostasis.
Substance P: Associated with pain perception and neurogenic inflammation.
Orexin (Hypocretin): Regulates arousal, wakefulness, and appetite.
These neuropeptides share some overlapping functions but differ in their specific receptors and primary physiological roles .
Properties
CAS No. |
117659-55-9 |
---|---|
Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
3,4-dichloro-1-(2-ethyl-6-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(16)18/h4-6H,3H2,1-2H3 |
InChI Key |
NHRFTZYCKHERKF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Origin of Product |
United States |
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